alpha-Tomatine
Overview
Description
It is a secondary metabolite that serves as a natural defense mechanism for the plant against pathogens and herbivores . Chemically pure tomatine is a white crystalline solid at standard temperature and pressure . It is sometimes confused with solanine, another glycoalkaloid found in plants of the Solanaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tomatine can be extracted from green tomatoes, which are rich in this compound. The extraction process typically involves the use of solvents such as methanol, ethanol, dioxane, and propylene glycol . The extraction process is followed by purification steps to isolate chemically pure tomatine .
Industrial Production Methods
Industrial production of tomatine involves large-scale extraction from tomato plant by-products, particularly green tomatoes that are not suitable for consumption . The process includes mechanical separation, solvent extraction, and purification to obtain high-purity tomatine .
Chemical Reactions Analysis
Types of Reactions
Tomatine undergoes various chemical reactions, including:
Oxidation: Tomatine can be oxidized to form tomatidine, its aglycone form.
Hydrolysis: Acidic or enzymatic hydrolysis of tomatine results in the formation of tomatidine and sugar moieties.
Substitution: Tomatine can participate in substitution reactions where its glycosidic bonds are cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Used for oxidation reactions to convert tomatine to tomatidine.
Acids and enzymes: Employed in hydrolysis reactions to break down tomatine into its constituent parts.
Major Products
Tomatidine: The primary product formed from the oxidation and hydrolysis of tomatine.
Sugar moieties: Result from the hydrolysis of tomatine.
Scientific Research Applications
Tomatine has a wide range of scientific research applications:
Mechanism of Action
Tomatine exerts its effects primarily through two mechanisms:
Disruption of cellular membranes: Tomatine interacts with cell membranes, causing their disruption and leading to cell lysis.
Inhibition of acetylcholinesterase: Tomatine inhibits the enzyme acetylcholinesterase, which is crucial for nerve function.
Comparison with Similar Compounds
Tomatine is often compared with other glycoalkaloids such as solanine and dehydrotomatine:
Solanine: Found in potatoes and other Solanaceae plants, solanine shares similar toxic properties with tomatine but differs in its chemical structure and specific biological effects.
Dehydrotomatine: An isomer of tomatine, dehydrotomatine has similar molecular weight and structure but differs in its biological activity and stability.
Conclusion
Tomatine is a versatile glycoalkaloid with significant applications in various scientific fields. Its unique chemical properties and biological activities make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJLGAUYTKNVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H83NO21 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Faintly beige powder; [MSDSonline], Solid | |
Record name | Tomatine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7467 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tomatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER | |
Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |
Record name | TOMATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
SIX GLYCOALKALOIDS AND ONE AGLYCONE WERE TESTED FOR CARDIOTONIC ACTIVITIES AND COMPARED WITH K-STROPHANTHOSIDE BY USE OF THE ISOLATED FROG HEART. THE DECREASING ORDER OF POTENCY WAS AS FOLLOWS: K-STROPHANTHOSIDE GREATER THAN TOMATINE GREATER THAN ALPHA-CHACONINE EQUAL TO ALPHA-SOLANINE GREATER THAN DEMISSINE EQUAL TO COMMERSONINE GREATER THAN BETA-CHACONINE GREATER THAN SOLANIDINE. CARDIOTONIC ACTIVITY WAS DIRECTLY RELATED TO THE NUMBER OF SUGARS IN THE MOLECULE IN WHICH THE GLYCOALKALOIDS HAD A COMMON AGLYCONE., REMOVAL OF 1 OR MORE SUGAR RESIDUES FROM THE ALPHA-TOMATINE MOLECULE MARKEDLY DECREASED ITS FUNGITOXICITY. ALTHOUGH THE PARTIAL HYDROLYSIS OF ALPHA-TOMATINE DID NOT GREATLY AFFECT ITS SURFACTANT PROPERTIES, IT DID DESTROY THE ABILITY OF THE ALKALOID TO FORM A COMPLEX WITH CHOLESTEROL. | |
Details | ARNESON PA, DURBIN RD; THE MODE OF ACTION OF TOMATINE AS A FUNGITOXIC AGENT; PLANT PHYSIOL 43(5) 683 (1968) | |
Record name | TOMATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM METHANOL, WHITE CRYSTALS | |
CAS No. |
17406-45-0 | |
Record name | Tomatine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tomatine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tomatine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOMATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tomatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263-268 °C, 263 - 267 °C | |
Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |
Record name | TOMATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |
Record name | Tomatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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